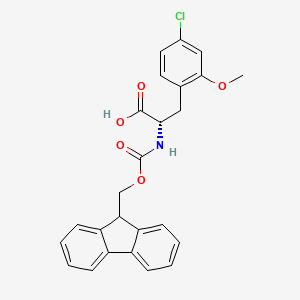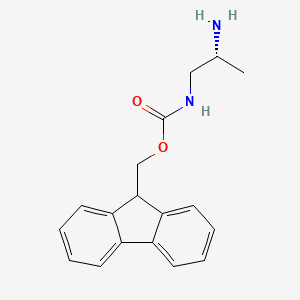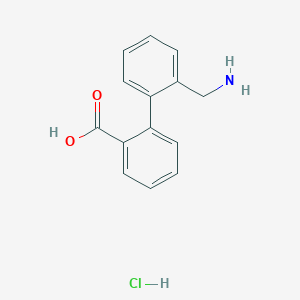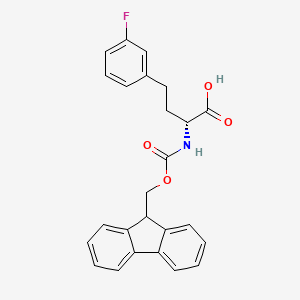
N-Fmoc-2-methoxy-4-chloro-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-2-methoxy-4-chloro-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxy group at the second position, and a chlorine atom at the fourth position on the phenyl ring. This compound is primarily used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine typically involves the protection of the amino group of 2-methoxy-4-chloro-L-phenylalanine with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions generally require a controlled temperature and pH to ensure the selective protection of the amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry.
化学反应分析
Types of Reactions: N-Fmoc-2-methoxy-4-chloro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be involved in oxidation reactions, while the Fmoc group can be removed through reduction.
Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent like dimethylformamide (DMF).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions involving the chlorine atom.
Major Products Formed:
Fmoc Deprotection: The removal of the Fmoc group yields 2-methoxy-4-chloro-L-phenylalanine.
Substitution Reactions: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-Fmoc-2-methoxy-4-chloro-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative. It allows for the selective deprotection and coupling of amino acids to form peptides with high precision .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs and therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins. It is also utilized in the production of diagnostic reagents and biochemical assays.
作用机制
The mechanism of action of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxy and chlorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical reactions .
相似化合物的比较
N-Fmoc-2-methyl-4-chloro-L-phenylalanine: Similar structure but with a methyl group instead of a methoxy group.
Fmoc-4-chloro-L-phenylalanine: Lacks the methoxy group, making it less reactive in certain reactions.
Fmoc-2-chloro-L-phenylalanine: Chlorine atom at the second position instead of the fourth.
Uniqueness: N-Fmoc-2-methoxy-4-chloro-L-phenylalanine is unique due to the presence of both methoxy and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and selectivity. This makes it a valuable compound in peptide synthesis and other organic synthesis applications.
属性
IUPAC Name |
(2S)-3-(4-chloro-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5/c1-31-23-13-16(26)11-10-15(23)12-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAUFRUJCUALQF-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)Cl)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














